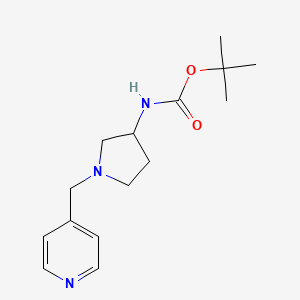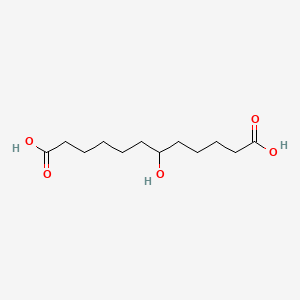
6-Hydroxydodecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxydodecanedioic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a 12-carbon chain with hydroxyl and carboxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydodecanedioic acid can be achieved through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using recombinant microorganisms expressing specific enzymes, such as cytochrome P450 .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, Saccharomyces cerevisiae, a type of yeast, can be genetically modified to express enzymes that convert fatty acids from renewable sources into this compound. This method is eco-friendly and sustainable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxydodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the carboxyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
6-Hydroxydodecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and other complex molecules.
Mécanisme D'action
The mechanism of action of 6-Hydroxydodecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation. The compound’s hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 3-Hydroxydodecanedioic acid
- 12-Hydroxydodecanoic acid
- 1,12-Dodecanedioic acid
Uniqueness: 6-Hydroxydodecanedioic acid is unique due to its specific structure, which includes both hydroxyl and carboxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, its medium-chain length makes it particularly useful in synthesizing polymers and other high-performance materials .
Propriétés
Numéro CAS |
50870-54-7 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
6-hydroxydodecanedioic acid |
InChI |
InChI=1S/C12H22O5/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
Clé InChI |
RYJGFWCOGGWUAH-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CCCCC(=O)O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


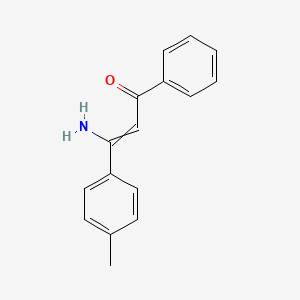



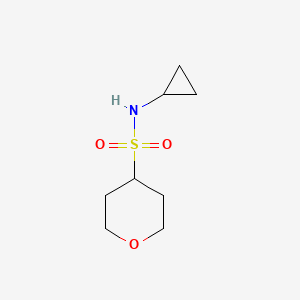
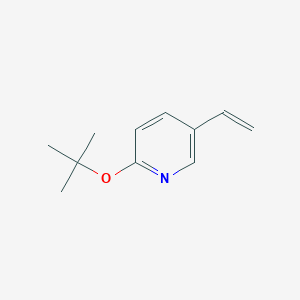
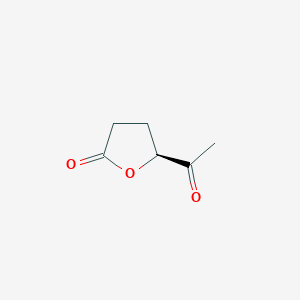
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)



![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

